N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine
Description
N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazole ring fused with a piperidine moiety, which contributes to its distinctive properties.
Properties
IUPAC Name |
N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-19-11-15(6-8-16-9-7-15)10-17-14-18-12-4-2-3-5-13(12)20-14/h2-5,16H,6-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSADATKPVRWBLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCNCC1)CNC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine typically involves multiple steps, starting with the preparation of the benzoxazole core. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions. The piperidine moiety is introduced via nucleophilic substitution reactions, where the methoxymethyl group is attached to the piperidine ring using methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and solvent systems used during the synthesis. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other suitable catalysts.
Substitution: Nucleophilic substitution reactions are common, where the methoxymethyl group can be replaced with other functional groups using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide or thiols in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine
- N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-1,3-benzothiazol-2-amine
Uniqueness
N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine stands out due to its unique combination of a benzoxazole ring and a piperidine moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
